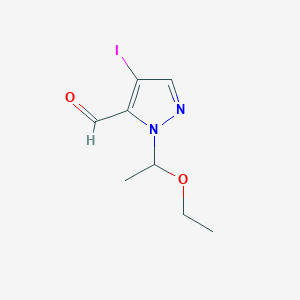
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. In this particular compound, an ethoxyethyl group is attached at the 1-position and an iodine atom is attached at the 4-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with an iodine atom and an ethoxyethyl group attached. The presence of the iodine atom would make the molecule polar, and the ethoxyethyl group would add some flexibility to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions. They can act as ligands in coordination chemistry, undergo substitution reactions at the nitrogen atoms, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the iodine atom would likely make the compound relatively heavy and polar. The ethoxyethyl group would likely make the compound somewhat soluble in organic solvents .Applications De Recherche Scientifique
Pyrazole Synthesis and Applications
Sonogashira-Type Reactions : Pyrazole carbaldehydes, including derivatives similar to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde, have been used in Sonogashira-type cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pyrazolo[4,3-c]pyridines, which have potential applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Chalcones : Research on pyrazole carbaldehydes includes the synthesis of chalcones, which are organic compounds with potential applications in pharmaceutical research due to their anti-microbial and anti-oxidant properties (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Production of Schiff Bases : Studies have been conducted on the synthesis of Schiff bases from pyrazole carbaldehydes, which are used in various fields, including the development of new materials and in catalysis (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antimicrobial and Antioxidant Activity : Pyrazole carbaldehydes have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such compounds are essential for developing new pharmaceuticals and understanding the biochemical pathways of diseases (Gurunanjappa, Ningappa, & Kariyappa, 2016).
Synthesis of Heterocyclic Compounds : Research into pyrazole carbaldehydes has led to the development of methods for synthesizing various heterocyclic compounds, which are pivotal in creating drugs and other functional materials (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYNXKBQIESCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C(=C(C=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
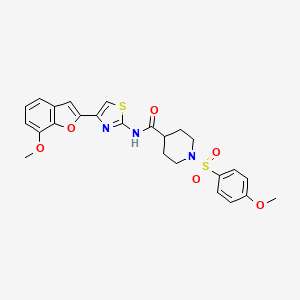
![Methyl 4-(7-ethoxy-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2466287.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2466290.png)
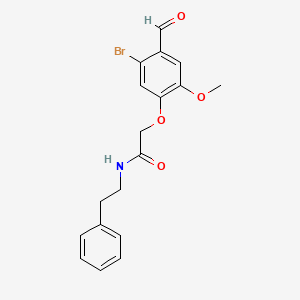
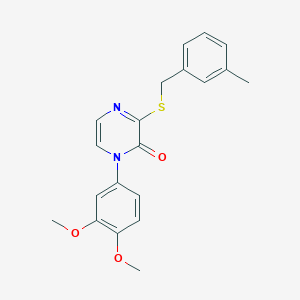
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2466293.png)
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)
![2-[[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466298.png)

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)
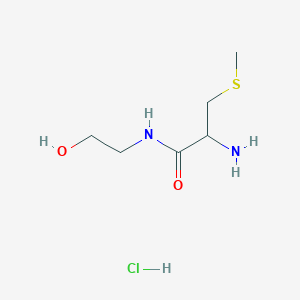
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)


